molecular formula C15H10N4O B12113945 4-phenyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

4-phenyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No.: B12113945
M. Wt: 262.27 g/mol
InChI Key: ABOYWWJAAQGMMT-UHFFFAOYSA-N
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Description

4-phenyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by a fused ring system that includes a triazole ring and a quinazoline ring. The presence of these rings imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamide with phenyl isothiocyanate to form an intermediate, which then undergoes cyclization in the presence of a base to yield the desired triazoloquinazoline compound . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and heating to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction could produce triazoloquinazoline derivatives with altered functional groups.

Mechanism of Action

The mechanism of action of 4-phenyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-phenyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H10N4O

Molecular Weight

262.27 g/mol

IUPAC Name

4-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C15H10N4O/c20-14-12-8-4-5-9-13(12)18-10-16-17-15(18)19(14)11-6-2-1-3-7-11/h1-10H

InChI Key

ABOYWWJAAQGMMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N4C2=NN=C4

Origin of Product

United States

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